An In-depth Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Isopropylidene-3-oleoyl-sn-glycerol is a synthetically derived monoacylglycerol derivative. In this molecule, the hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone are protected by an isopropylidene group, while the sn-3 position is esterified with oleic acid. This protection strategy allows for site-specific modifications of the glycerol backbone, making it a valuable intermediate in the synthesis of structured lipids and pharmacologically active compounds. Its primary role is that of a protected precursor, which upon deprotection, yields 3-oleoyl-sn-glycerol, a monoacylglycerol with demonstrated biological activities. This guide provides a comprehensive overview of its synthesis, properties, and the biological significance of its deprotected form, 3-oleoyl-sn-glycerol, for professionals in research and drug development.
Chemical and Physical Properties
1,2-Isopropylidene-3-oleoyl-sn-glycerol is a fatty acid utilized in biochemical research.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₄O₄ | |
| Molecular Weight | 396.60 g/mol | |
| CAS Number | 33001-45-5 | |
| Alternate Name | 9-Octadecenoic Acid (Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester | [1] |
| Appearance | Not specified, likely an oil or liquid | |
| Storage Temperature | -20°C |
Synthesis and Deprotection: An Experimental Workflow
The synthesis of 3-oleoyl-sn-glycerol from 1,2-isopropylidene-sn-glycerol is a multi-step process involving protection, acylation, and deprotection. The following diagram illustrates the general workflow.
Caption: Synthetic workflow for 3-oleoyl-sn-glycerol.
Experimental Protocols
Synthesis of 1,2-Isopropylidene-sn-glycerol
The precursor, 1,2-isopropylidene-sn-glycerol, can be synthesized from glycerol and acetone.[2]
Materials:
-
Glycerol (U.S.P. grade, dehydrated)
-
Acetone (99.5% grade)
-
Low-boiling petroleum ether
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous sodium acetate
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer and a fractionating column, combine 237 g of acetone, 100 g of glycerol, 300 ml of petroleum ether, and 3.0 g of p-toluenesulfonic acid monohydrate.[2]
-
Heat the mixture with stirring to reflux until no more water is collected in the separating head (approximately 21-36 hours).[2]
-
Cool the mixture to room temperature and add 3.0 g of powdered, freshly fused sodium acetate. Stir for 30 minutes.[2]
-
Filter the mixture and remove the petroleum ether and excess acetone by distillation under reduced pressure.[2]
-
Distill the residual liquid under vacuum. Collect the fraction boiling at 80–81°C/11 mm to obtain 1,2-isopropylidene-sn-glycerol.[2]
Synthesis of 1,2-Isopropylidene-3-oleoyl-sn-glycerol and Deprotection
The following is a general procedure for the acylation of 1,2-isopropylidene-sn-glycerol and subsequent deprotection to yield 3-oleoyl-sn-glycerol, based on the method described by Kodali (1987).[3][4]
Materials:
-
1,2-Isopropylidene-sn-glycerol
-
Oleic acid
-
Dimethylboronbromide
-
Appropriate solvents (e.g., dichloromethane)
Procedure:
-
Acylation: Condense 1,2-isopropylidene-sn-glycerol with oleic acid. This can be achieved through various standard esterification methods, such as using a carbodiimide coupling agent (e.g., DCC) in an appropriate solvent.
-
Purification of the Protected Monoacylglycerol: Purify the resulting 1,2-isopropylidene-3-oleoyl-sn-glycerol using column chromatography to remove unreacted starting materials and byproducts.
-
Deprotection: Treat the purified 1,2-isopropylidene-3-oleoyl-sn-glycerol with dimethylboronbromide at -50°C.[3][4] This cleaves the isopropylidene group to yield 3-oleoyl-sn-glycerol. The reaction conditions are mild, which minimizes acyl migration.[3][4]
-
Purification of the Final Product: Purify the final product, 3-oleoyl-sn-glycerol, using appropriate chromatographic techniques. The yield for the deprotection step is typically in the range of 70-90%.[3][4]
Biological Activity of 3-Oleoyl-sn-glycerol
The isopropylidene protecting group renders 1,2-isopropylidene-3-oleoyl-sn-glycerol biologically inactive in many contexts. However, upon deprotection to 3-oleoyl-sn-glycerol (a form of monoolein), the molecule exhibits a range of biological activities, suggesting that the protected form could serve as a prodrug.
Antimicrobial Activity
Monoacylglycerols, including those with oleic acid, have demonstrated antimicrobial properties.[5] The mechanism is thought to involve the disruption of bacterial cell membranes. The table below summarizes the minimum inhibitory concentrations (MICs) for related monoglycerides against various bacterial strains.
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Monolaurin | Staphylococcus aureus | 3.9 | [6] |
| Monocaprin | Staphylococcus aureus | 7.8 | [6] |
| Oleic acid | P. carotovorum | 64 | [7] |
| Oleic acid | E. coli | 128 | [7] |
| Oleic acid | A. tumefaciens | 8 | [7] |
Antioxidant Activity
Monoolein has been investigated for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.
| Compound/Formulation | IC₅₀ (µg/mL) | Assay | Reference(s) |
| Methanol extract of Vernonia amygdalina | 94.92 | DPPH | [8] |
| Ethanol extract of Vernonia amygdalina | 94.83 | DPPH | [8] |
| Ascorbic Acid (Standard) | 127.7 | DPPH | [8] |
Note: Specific IC₅₀ values for pure 3-oleoyl-sn-glycerol were not found in the provided search results. The data presented are for comparison from a study on plant extracts.
Anti-inflammatory Activity
Monoolein-based nanoparticles have been shown to possess anti-inflammatory properties. For instance, quercetin-loaded monoolein liquid crystalline nanoparticles significantly suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells.[9] In another study, an extract of Magnolia sieboldii inhibited the production of nitric oxide and other pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner (25-100 µg/mL).[10]
Signaling Pathways
Monoacylglycerols can influence cellular signaling, in part through their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.
Caption: Proposed signaling pathway for 3-oleoyl-sn-glycerol via PPAR activation.
Conclusion
1,2-Isopropylidene-3-oleoyl-sn-glycerol is a key synthetic intermediate, enabling the regioselective synthesis of 3-oleoyl-sn-glycerol. The deprotected product, a biologically active monoacylglycerol, exhibits promising antimicrobial, antioxidant, and anti-inflammatory properties. Its potential to modulate signaling pathways, such as the PPAR pathway, makes it a molecule of interest for drug development, particularly in the context of metabolic and inflammatory diseases. The protected form can be considered a prodrug, designed to release the active monoacylglycerol in a controlled manner. Further research into the specific pharmacological profile of 3-oleoyl-sn-glycerol and the in vivo efficacy of its protected precursor is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Improved method for the synthesis of 1- or 3-acyl-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the bioactive compounds identified in three woody plants against some pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
